molecular formula C13H10FNO2 B11720893 (E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine

(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine

Cat. No.: B11720893
M. Wt: 231.22 g/mol
InChI Key: DBGJLFKUOLXQGH-DHDCSXOGSA-N
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Description

(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a fluorine atom, a phenoxy group, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 4-fluoro-3-phenoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, its fluorine and phenoxy groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

(NZ)-N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H10FNO2/c14-12-7-6-10(9-15-16)8-13(12)17-11-4-2-1-3-5-11/h1-9,16H/b15-9-

InChI Key

DBGJLFKUOLXQGH-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)/C=N\O)F

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=NO)F

Origin of Product

United States

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